tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclohexylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium hydride in dimethylformamide
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amines
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is used as a protecting group for amines. It can be selectively removed under mild acidic conditions, making it valuable in multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which can then exert its therapeutic effects.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This amine can then interact with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme inhibition: The active amine can inhibit specific enzymes by binding to their active sites.
Receptor binding: The amine can act as an agonist or antagonist at various receptors, modulating their activity.
Comparison with Similar Compounds
- tert-Butyl N-(1-amino-3-methylbutan-2-yl)carbamate
- tert-Butyl N-(1-amino-1-cyclohexyl-2-methylbutan-2-yl)carbamate
- tert-Butyl N-(1-amino-1-cyclohexyl-4-methylbutan-2-yl)carbamate
Comparison: tert-Butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is unique due to the specific positioning of the cyclohexyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes.
Biological Activity
tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C10H21N2O3, with a molecular weight of approximately 203.28 g/mol. Its structure includes a tert-butyl group attached to a carbamate moiety, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H21N2O3 |
Molecular Weight | 203.28 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available starting materials. A common method includes the reaction of tert-butyl carbamate with appropriate amines under controlled conditions, often involving solvents like acetonitrile and bases such as triethylamine to facilitate the reaction. The process may require specific temperature and time controls to optimize yield and purity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:
- Anticancer Activity : Some studies suggest that carbamate derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to modulate cell cycle regulation and apoptosis pathways in various cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB signaling, which is crucial in many inflammatory diseases.
The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. For example, inhibition of cyclin-dependent kinases (CDKs) has been observed in related compounds, leading to cell cycle arrest.
Case Study 1: Anticancer Activity
In a study examining the effects of carbamate derivatives on glioblastoma cells, it was found that treatment with a structurally similar compound resulted in significant cell cycle arrest at the G2/M phase and increased apoptosis rates. The study highlighted the downregulation of anti-apoptotic proteins such as Bcl-2 following treatment.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar carbamates demonstrated that these compounds could significantly reduce levels of inflammatory markers in vitro. The study suggested potential therapeutic applications for inflammatory diseases.
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h11-14H,6-10,17H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMRLVWXSBQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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